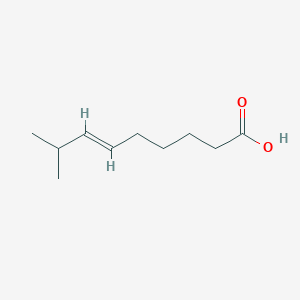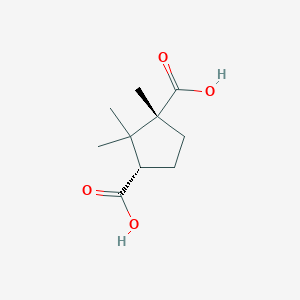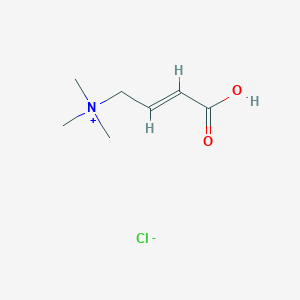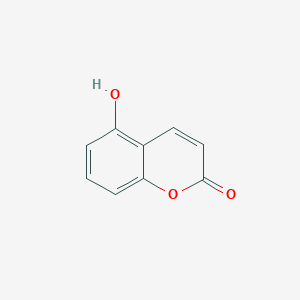
5-ヒドロキシクマリン
概要
説明
Coumarin, or 2H-1-Benzopyran-2-one, is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . It consists of fused benzene and α-pyrone rings .
Synthesis Analysis
A novel synthesis of 2H-1-Benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Molecular Structure Analysis
The molecular structure of Coumarin is C9H6O2 with a molecular weight of 146.1427 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of 2H-1-Benzopyran-2-one derivatives involves a domino Knoevenagel/intramolecular transesterification reaction . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .
Physical and Chemical Properties Analysis
Coumarin has a molecular weight of 146.1427 . The chemical structure is also available as a 2D Mol file or as a computed 3D SD file .
科学的研究の応用
生体分子の蛍光標識
5-ヒドロキシクマリンは、クマリンの一種として、生体分子の蛍光標識において重要な役割を果たします . この特性は、ベンゼン環とα-ピロン環が融合した独特の化学構造によるもので、紫外線(UV)光で励起されると興味深い蛍光挙動を示します .
金属イオン検出
5-ヒドロキシクマリンを含むクマリンは、金属イオンの検出に使用されます . それらの独特の蛍光特性により、この用途に適しており、さまざまな科学および技術分野で貴重なツールを提供しています .
微小環境極性検出
5-ヒドロキシクマリンは、微小環境極性検出に使用されます . この用途は、細胞構造と機能の研究において特に重要であり、生物学的プロセスの理解に貢献しています .
pH検出
5-ヒドロキシクマリンの蛍光特性は、pH検出にも役立ちます . これは、環境科学、化学、生物学など、多くの研究分野で重要です .
5-HT1Aセロトニン受容体のアンタゴニスト
5-ヒドロキシクマリン誘導体は、5-HT1Aセロトニン受容体のアンタゴニストとして合成および評価されています . この受容体は、さまざまな生理学的プロセスにおいて重要な役割を果たしており、そのアンタゴニストは、さまざまな疾患の治療に潜在的に使用できます
作用機序
Coumarins exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer agents as well as enzyme inhibitors . The incorporation of a metal ion into coumarin derivatives can increase the activity of such complexes compared to coumarin-based ligands .
将来の方向性
The literature survey reveals that several properties of the organometallic complexes offer great opportunities in the development of new compounds with specific and new modes of action . Incorporation of metals such as cobalt, copper, zinc, silver, platinum, palladium, or iridium, into ligand molecules with biological activity has been implemented in the development of novel coumarin-based complexes with better pharmacological activity .
生化学分析
Biochemical Properties
5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension
Metabolic Pathways
5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .
Subcellular Localization
The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .
特性
IUPAC Name |
5-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209759 | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-67-0 | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
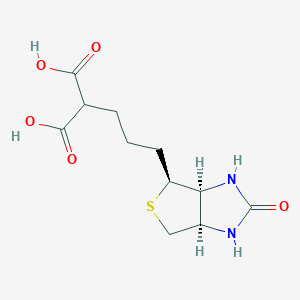
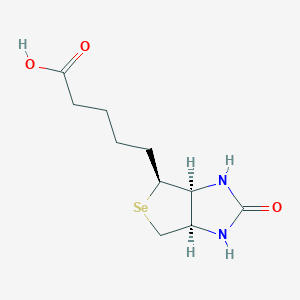
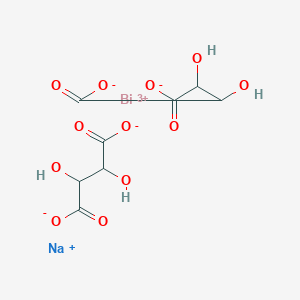

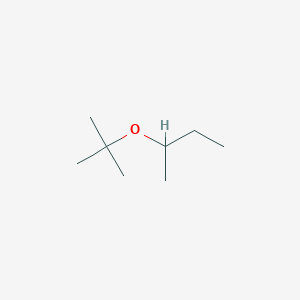
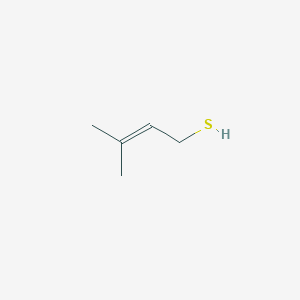
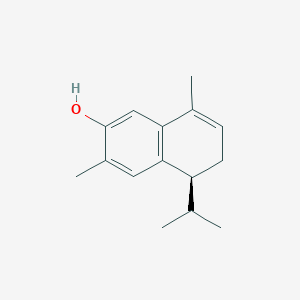
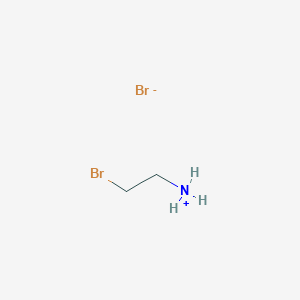
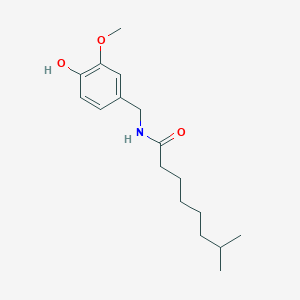
![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)
